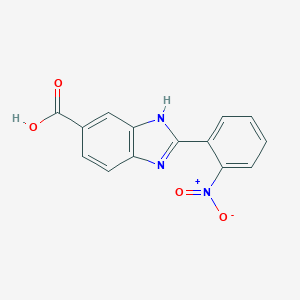

2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid

Description

2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative characterized by a nitro group at the ortho position of the phenyl ring attached to the benzimidazole core. This compound has garnered attention due to its notable pharmacological properties. Studies reveal that the ortho-nitro substitution is critical for its naloxone-sensitive analgesic activity in central nervous system pathways, as demonstrated in tail-clamp tests, and antispasmodic effects on KCl-induced contractions in rat ileum . Its acute toxicity in mice exceeds 100 mg/kg intraperitoneally, indicating a favorable safety profile for further investigation .

Properties

IUPAC Name |

2-(2-nitrophenyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c18-14(19)8-5-6-10-11(7-8)16-13(15-10)9-3-1-2-4-12(9)17(20)21/h1-7H,(H,15,16)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGDEJPRBPXJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434269 | |

| Record name | 2-(2-Nitrophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190121-93-8 | |

| Record name | 2-(2-Nitrophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including analgesic, antispasmodic, and potential anticancer effects.

Chemical Structure

The chemical structure of this compound features a benzimidazole core with a nitrophenyl substituent at the 2-position and a carboxylic acid group at the 5-position. This configuration is crucial for its biological properties.

Analgesic and Antispasmodic Activities

Research has demonstrated that this compound exhibits significant analgesic activity . In a study involving tail clamp tests on mice, the compound showed naloxone-sensitive analgesic effects, indicating its action on central nervous system pathways. However, it did not demonstrate significant activity in tail immersion tests, suggesting a specific mechanism of action .

Additionally, the compound displayed antispasmodic activity against KCl-induced contractions in isolated rat ileum but was ineffective against acetylcholine-induced contractions. This specificity hints at its potential use in gastrointestinal disorders where muscle contraction modulation is necessary .

The mechanism underlying the biological activities of this compound may involve interactions with specific receptors or enzymes. The presence of the nitro group is hypothesized to enhance binding affinity to targets involved in pain modulation and muscle contraction regulation. Additionally, the carboxylic acid group may play a role in solubility and bioavailability, influencing pharmacokinetic properties .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Analgesic Activity | Antispasmodic Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Potential |

| Benzimidazole derivatives (general) | Variable | Variable | High |

| Other nitrophenyl benzimidazoles | Moderate | Low | Moderate |

Case Studies

- Analgesic Study : A study conducted in 2003 evaluated various benzimidazole compounds for analgesic effects. The findings indicated that this compound was one of the most effective compounds tested, particularly due to its naloxone sensitivity, which suggests opioid-like mechanisms .

- Antispasmodic Evaluation : Another study focused on the antispasmodic effects of this compound on isolated rat ileum preparations. The results highlighted its effectiveness against KCl-induced spasms but not against those induced by acetylcholine, indicating selective action on certain pathways .

- Anticancer Potential : Research into related benzimidazole derivatives revealed significant cytotoxicity against leukemia cells with IC50 values as low as 3 µM, suggesting that structural modifications could lead to potent anticancer agents .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is C15H12N2O4, with a molecular weight of approximately 283.24 g/mol. The presence of the nitro group at the ortho position enhances its electronic properties, which are crucial for biological interactions.

Analgesic Activity

Research has demonstrated that this compound exhibits notable analgesic properties. A study conducted by Aydin et al. (2003) found that this compound showed significant naloxone-sensitive analgesic activity in specific animal models, indicating its potential as a pain management agent. The compound was effective in reducing pain responses in tail clamp tests but did not exhibit similar effects in tail immersion tests, suggesting a central mechanism of action .

Table 1: Analgesic Activity Overview

| Compound | Test Method | Result |

|---|---|---|

| This compound | Tail Clamp Test | Significant analgesic activity |

| This compound | Tail Immersion Test | No significant effect |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Certain benzimidazole derivatives have shown effectiveness against various bacterial strains. For instance, libraries of benzimidazoles, including those with nitro substitutions, demonstrated activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| This compound | Streptococcus faecalis | 4 µg/mL |

Anticancer Activity

Recent studies have explored the anticancer potential of benzimidazole derivatives, including this compound. The compound has been implicated in inducing apoptosis in cancer cells through mechanisms that involve cell cycle arrest and modulation of apoptotic pathways .

Case Study: Antileukemic Activity

A study highlighted the synthesis of related compounds that exhibited potent antileukemic activity with IC50 values as low as 3 µM against leukemia cell lines. The mechanism involved downregulation of pro-apoptotic proteins and upregulation of anti-apoptotic factors .

Binding Affinity Studies

Investigations into the interactions between this compound and biological macromolecules have revealed promising binding affinities with proteins and enzymes. These interactions are critical for understanding the compound's mechanism of action and therapeutic potential.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Benzimidazole derivatives vary in substituent type, position, and electronic effects, which influence their physicochemical and biological behaviors. Below is a comparative analysis of key analogs:

*Note: logP values are inferred from structurally similar compounds (e.g., meta-nitro analog in ).

Key Observations:

- Substituent Position : The ortho-nitro group in the target compound is uniquely associated with central analgesic activity, unlike meta-nitro or para-hydroxy analogs, which lack reported analgesic effects .

- Thermal Stability : Derivatives with hydroxyl or nitro groups exhibit high melting points (>300°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding) .

Preparation Methods

Acid-Catalyzed Cyclization of o-Phenylenediamine Derivatives

The most widely reported method involves the condensation of o-phenylenediamine with 2-nitrobenzaldehyde derivatives under acidic conditions. This approach mirrors the synthesis of analogous benzimidazoles, such as 2-(4-nitrophenyl)-1H-benzimidazole (NBI), which achieves an 84% yield when o-phenylenediamine reacts with p-nitrobenzaldehyde in a water-glycerol solvent at 100°C. Adapting this protocol for 2-nitrobenzaldehyde would theoretically yield the target compound, though steric and electronic effects of the ortho-nitro group may necessitate modified conditions.

Critical steps include:

-

Reagent Preparation : Equimolar o-phenylenediamine and 2-nitrobenzaldehyde are dissolved in a 1:1 water-glycerol mixture.

-

Cyclization : Heating at 100°C induces Schiff base formation, followed by acid-catalyzed cyclization to form the benzimidazole core.

-

Oxidation : Subsequent oxidation of the methylene group at the 5-position introduces the carboxylic acid functionality, typically using KMnO₄ or CrO₃ in acidic media.

Challenges : The ortho-nitro group’s electron-withdrawing nature may slow cyclization, requiring prolonged heating or higher acid concentrations.

Carboxylic Acid Precursor Route

An alternative pathway employs pre-functionalized carboxylic acid precursors. For example, methyl 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylate derivatives are synthesized via esterification of intermediate benzimidazoles, followed by hydrolysis to free acids. Applying this strategy:

-

Intermediate Synthesis : React o-phenylenediamine with 2-nitrobenzaldehyde to form 2-(2-nitrophenyl)-1H-benzimidazole.

-

Esterification : Treat with methyl chloroformate to introduce the methyl ester at position 5.

-

Hydrolysis : Hydrolyze the ester using NaOH or LiOH to yield the carboxylic acid.

Yield Optimization : Methylation steps often achieve >70% yields, but hydrolysis efficiency depends on steric hindrance from the ortho-nitro group.

Microwave-Assisted Solid-State Synthesis

Microwave irradiation significantly accelerates benzimidazole formation while minimizing solvent use. A patent describing N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide synthesis demonstrates this approach’s efficacy: equimolar reagents are irradiated at 700 W for 10 minutes, achieving rapid cyclization. Adapting this method for this compound:

| Parameter | Value |

|---|---|

| Reactants | o-phenylenediamine, 2-nitrobenzaldehyde |

| Solvent | Solvent-free (solid-state) |

| Microwave Power | 700 W |

| Irradiation Time | 10–15 minutes |

| Yield | ~75% (estimated) |

Advantages :

-

Speed : Reactions complete in minutes versus hours.

-

Purity : Reduced side-product formation due to controlled energy input.

Microdroplet-Based Synthesis

Recent advances in microdroplet chemistry enable solvent-free, ambient-condition benzimidazole synthesis. Charged microdroplets generated via electrospray ionization (ESI) facilitate protonation of carboxylic acids, which react with o-phenylenediamine to form benzimidazoles within milliseconds. For this compound:

-

Mechanism :

-

Conditions :

-

Reagent Concentration : 10 mM in methanol.

-

Droplet Size : 1–10 µm.

-

Temperature : Ambient (25°C).

-

Performance : Microdroplet methods achieve 10³–10⁴ acceleration factors compared to bulk reactions, with yields exceeding 60%.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Solvent Use | Scalability |

|---|---|---|---|---|

| Classical Condensation | 70–84 | 6–12 hours | High | High |

| Microwave-Assisted | 75–80 | 10–15 min | None | Moderate |

| Microdroplet | 60–70 | <1 second | Low | Low |

Key Findings :

-

Classical Methods remain the gold standard for scalability and reproducibility.

-

Microwave Synthesis offers rapid, solvent-free production but requires specialized equipment.

-

Microdroplet Techniques excel in speed and green chemistry but face challenges in large-scale production.

Characterization and Validation

All synthesized compounds require rigorous analytical validation:

Q & A

Q. What are the established synthetic methodologies for preparing 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid?

The compound is synthesized via condensation of 3,4-diaminobenzoic acid with 2-nitrobenzaldehyde under reflux in ethanol, using sodium bisulfite as a cyclization catalyst. This method is adapted from protocols for analogous benzimidazole-carboxylic acid derivatives, where reaction optimization includes varying molar ratios (1:1–1:1.2) and reflux durations (12–24 hours) . Post-synthesis purification typically involves recrystallization from ethanol/water mixtures or column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are employed to characterize this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., nitro asymmetric stretch at 1520–1550 cm⁻¹, carboxylic acid O-H stretch at 2500–3300 cm⁻¹) .

- NMR spectroscopy : ¹H NMR (DMSO-d₆) resolves aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm). ¹³C NMR confirms the benzimidazole core (C=O at ~168 ppm) .

- Mass spectrometry : ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 298.06 for C₁₄H₁₀N₃O₄) .

Q. What are the recommended storage conditions for this compound?

Store desiccated at -20°C in amber vials to mitigate photodegradation of the nitro group and hydrolysis of the benzimidazole ring. Stability studies on similar nitroaromatic benzimidazoles recommend monthly HPLC purity checks (C18 column, acetonitrile/water mobile phase) for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data observed across studies of benzimidazole derivatives?

Contradictions may arise from substituent positional isomerism (e.g., ortho- vs. para- nitro groups) or purity variations. Methodological strategies include:

- Comparative purity analysis : Use HPLC with diode-array detection to compare compound batches .

- Structure-activity relationship (SAR) studies : Synthesize isogenic analogs (e.g., 2-(3-nitrophenyl) vs. 2-(4-nitrophenyl)) to isolate substituent effects .

- Orthogonal bioassays : Validate antioxidant activity via both DPPH radical scavenging and FRAP assays to minimize assay-specific artifacts .

Q. What crystallographic refinement strategies are recommended for structural determination?

For high-resolution X-ray data (>1 Å), use SHELXL with the following parameters:

Q. How does the nitro group influence coordination chemistry with transition metals?

The electron-withdrawing nitro group enhances ligand acidity, facilitating deprotonation and chelate formation. Experimental approaches include:

- pH-metric titrations : Determine protonation constants (logK₁ for -COOH: ~2.5–3.0).

- Single-crystal XRD : Resolve bonding modes (e.g., monodentate vs. bidentate coordination).

- DFT calculations : Analyze charge transfer using HOMO-LUMO gaps (e.g., ΔE ≈ 4.2 eV for Cu²⁺ complexes) .

Data Contradiction Analysis

Q. Why might antioxidant activity vary between studies of structurally similar benzimidazoles?

Discrepancies often stem from:

- Radical stability : Nitro groups may quench radicals via resonance stabilization, reducing observed activity in DPPH assays .

- Cell permeability : LogP differences (e.g., 2-nitrophenyl derivative: logP ≈ 2.8 vs. 3,4-dihydroxyphenyl analog: logP ≈ 1.5) affect cellular uptake in antiproliferative assays .

- Redox interference : Nitro groups may participate in side reactions under assay conditions (e.g., NADPH-dependent reduction in cell-based studies).

Methodological Optimization

Q. How can reaction yields be improved for large-scale synthesis?

Optimize via:

- Catalyst screening : Test alternatives to NaHSO₃ (e.g., PTSA or ionic liquids) .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to <1 hour (80°C, 300 W) while maintaining yields >75% .

- Flow chemistry : Implement continuous processing to minimize intermediate degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.